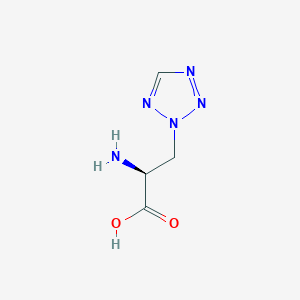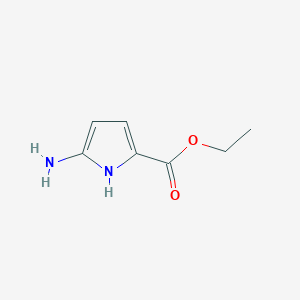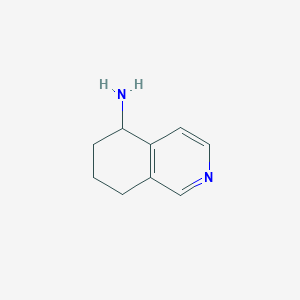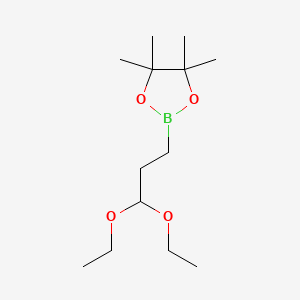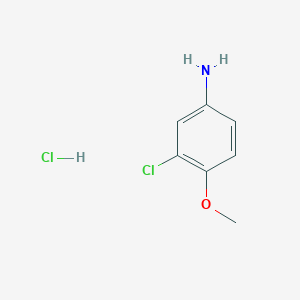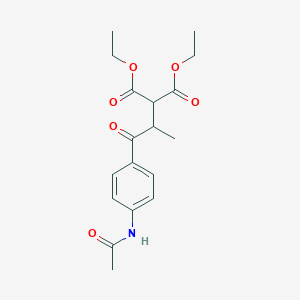
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
描述
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic compound that belongs to the class of malonates. It is characterized by the presence of a diethyl malonate core, which is substituted with a 1-(4-acetamidophenyl)-1-oxopropan-2-yl group. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate typically involves the following steps:
Preparation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Formation of the Intermediate: The intermediate, 1-(4-acetamidophenyl)-1-oxopropan-2-yl, is synthesized by the acetylation of 4-aminophenylpropan-2-one using acetic anhydride.
Condensation Reaction: The final step involves the condensation of diethyl malonate with the intermediate in the presence of a base such as sodium ethoxide. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for ester substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and antibiotics.
Industry: The compound is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, making it useful in the development of therapeutic agents.
相似化合物的比较
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl Acetamidomalonate: Another derivative of malonic acid, used in the synthesis of amino acids and pharmaceuticals.
Uniqueness
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules that require precise structural features.
属性
IUPAC Name |
diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHSQHYRPGUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516556 | |
| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81937-39-5 | |
| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
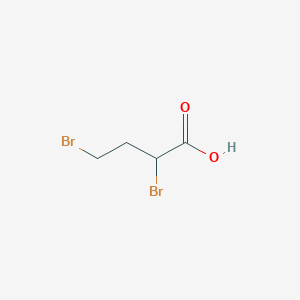
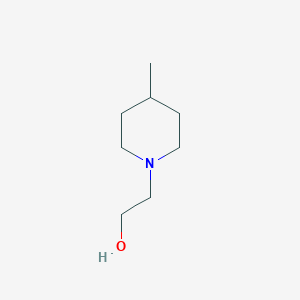
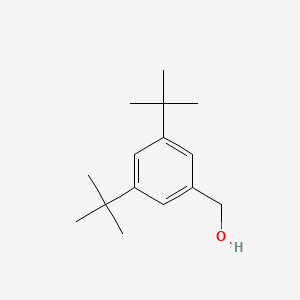
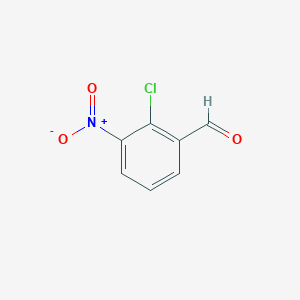
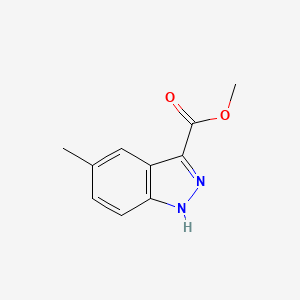
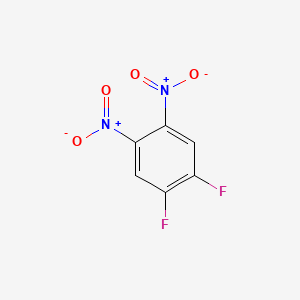
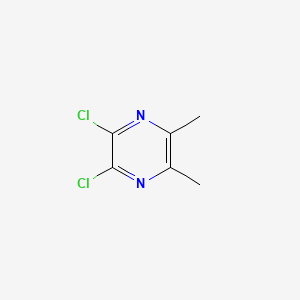
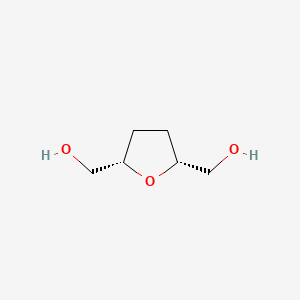
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
